3,6-Diphenyl-9H-carbazole
Overview
Description
3,6-Diphenyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, with phenyl groups attached at the 3 and 6 positions. This compound is known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . It is widely used in various scientific and industrial applications, particularly in the field of optoelectronics.
Mechanism of Action
Target of Action
3,6-Diphenyl-9H-carbazole (DPhCz) is primarily used as an electron-donating intermediate in the construction of complex structures of small semiconducting materials . It serves as a host and active material for highly efficient light-emitting electrochemical cells and thermally activated delayed fluorescent OLED devices .
Mode of Action
DPhCz is an electron-donating 9H-carbazole derivative with extended π-π conjugation from carbazole fused rings to the phenyl groups attached at 3,-6 positions . The degree of electron donating strength is in the order of carbazole < 3,6-dimethylcarbazole < 3,6-diphenylcarbazole, resulting in the relatively red-shift of emissions of 3,6-dimethylcarbazole and 3,6-diphenylcarbazole while comparing non-substituted carbazoles .
Biochemical Pathways
The biochemical pathways affected by DPhCz are primarily related to its role in optoelectronic applications. It is used in the synthesis of polymers with unique optical and electronic properties, high electron-donating ability, and photoconductivity . The 3,6-substitution on the carbazole unit allows for the creation of more complex structures, leading to improved stability and triplet energy .
Result of Action
The primary result of DPhCz’s action is its contribution to the efficiency of light-emitting devices. For instance, a device based on the fluorescence emitter 3Ph 2 CzCzBN, which is derived from benzonitrile with four 3,6-diphenylcarbazole pendants around the benzene ring, exhibits a high external quantum efficiency of 16.6% at 1000 cd m -2 .
Action Environment
The action, efficacy, and stability of DPhCz can be influenced by various environmental factors. For example, the thermal stability of DPhCz can be greatly improved when it is covalently attached to other organic moieties . Additionally, the optoelectronic properties of DPhCz-based materials can be affected by the presence of different substituents and synthetic methods .
Biochemical Analysis
Biochemical Properties
It is known that carbazole-based compounds have been studied for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties
Molecular Mechanism
It is known that carbazole-based compounds can be electropolymerized, resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Diphenyl-9H-carbazole can be synthesized through several methods. One common approach involves the Ullmann C-N coupling reaction, where carbazole is reacted with bromobenzene in the presence of a copper catalyst . Another method involves the direct bromination of carbazole with N-Bromo succinimide (NBS), followed by a Suzuki coupling reaction with phenylboronic acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Ullmann C-N coupling reactions due to their efficiency and scalability. The reaction conditions typically include high temperatures and the use of copper catalysts to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diphenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3,6-dione.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Dihydro-3,6-diphenyl-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the substituent introduced.
Scientific Research Applications
3,6-Diphenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a fluorescent probe for detecting biomolecules and studying biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Comparison with Similar Compounds
Poly(2,7-carbazole): Exhibits more extended conjugation length and lower bandgap energy compared to 3,6-Diphenyl-9H-carbazole.
Poly(3,6-carbazole): Similar in structure but differs in the position of substitution, affecting its electronic properties.
Polythiophene (PT): Another conducting polymer with different structural and electronic characteristics.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance between stability and electronic properties. This makes it particularly suitable for applications in optoelectronics and other fields requiring high-performance materials .
Properties
IUPAC Name |
3,6-diphenyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKGEAHIZDRFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985149 | |
Record name | 3,6-Diphenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6654-68-8, 56525-79-2 | |
Record name | 3,6-Diphenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diphenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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